molecular formula C12H17BrCl2N2 B13896791 9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B13896791
M. Wt: 340.08 g/mol
InChI Key: AIMDUTWRCADGLV-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a chemical compound with the molecular formula C12H15BrN2·2HCl. It is a brominated derivative of pyrazinoisoquinoline, a class of compounds known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves the bromination of the parent compound, 2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The exact mechanism of action of 9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride imparts unique chemical and biological properties compared to its non-brominated counterparts. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17BrCl2N2

Molecular Weight

340.08 g/mol

IUPAC Name

9-bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C12H15BrN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H

InChI Key

AIMDUTWRCADGLV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=C1C=C(C=C3)Br.Cl.Cl

Origin of Product

United States

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